REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O>[Pd].C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20-30° C. for 3 hr under a hydrogen pressure (0.1 MPa)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Under a nitrogen stream, the catalyst was filtered off
|
Type
|
WASH
|
Details
|
the residue was washed with toluene (100 mL)
|
Type
|
CUSTOM
|
Details
|
Water in the filtrate was removed
|
Type
|
CUSTOM
|
Details
|
by partitioning
|
Type
|
ADDITION
|
Details
|
magnesium sulfate (25.0 g) was added at 20-30° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Magnesium sulfate was filtered off
|
Type
|
WASH
|
Details
|
the residue was washed with toluene (100 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCCCNC1=C(C=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |